molecular formula C31H31NO6S B446544 methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate

methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate

Cat. No.: B446544
M. Wt: 545.6g/mol
InChI Key: XCHJDTLBCNYNHR-UHFFFAOYSA-N
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Description

methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a triethoxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Attachment of the Triethoxyphenyl Group: This step involves the acylation of the thiophene ring with 3,4,5-triethoxybenzoyl chloride in the presence of a base like pyridine.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities, although specific studies would be required to confirm these effects.

Medicine

Due to its potential biological activities, this compound could be explored as a lead compound in drug discovery. Its structure allows for modifications that could enhance its pharmacological properties.

Industry

In material science, the compound could be used in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The biphenyl and thiophene groups could facilitate binding to hydrophobic pockets in proteins, while the triethoxyphenyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(biphenyl-4-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate: Similar structure but with methoxy groups instead of ethoxy groups.

    Methyl 4-(biphenyl-4-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate: Lacks one methoxy group compared to the triethoxy derivative.

Uniqueness

The presence of the triethoxyphenyl group in methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and potential biological activity, making it a distinct entity in its class.

Properties

Molecular Formula

C31H31NO6S

Molecular Weight

545.6g/mol

IUPAC Name

methyl 4-(4-phenylphenyl)-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C31H31NO6S/c1-5-36-25-17-23(18-26(37-6-2)28(25)38-7-3)29(33)32-30-27(31(34)35-4)24(19-39-30)22-15-13-21(14-16-22)20-11-9-8-10-12-20/h8-19H,5-7H2,1-4H3,(H,32,33)

InChI Key

XCHJDTLBCNYNHR-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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